molecular formula C10H10ClNO B3266024 2-(2-Chloroethyl)isoindolin-1-one CAS No. 41575-23-9

2-(2-Chloroethyl)isoindolin-1-one

Cat. No.: B3266024
CAS No.: 41575-23-9
M. Wt: 195.64 g/mol
InChI Key: UTBIHVMCUYMDSH-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)isoindolin-1-one is a heterocyclic organic compound with the molecular formula C10H10ClNO It is characterized by an isoindolinone core structure substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)isoindolin-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(2-chloroethyl)benzamide.

    Cyclization: The benzamide undergoes cyclization to form the isoindolinone ring. This can be achieved through intramolecular amidation reactions.

    Reaction Conditions: The cyclization reaction is often carried out under acidic conditions, using catalysts such as phenylphosphonic acid. The reaction may also involve heating to facilitate the formation of the isoindolinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)isoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the isoindolinone ring can lead to the formation of isoindoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or iodoxybenzoic acid (IBX) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution: Products include various substituted isoindolinones depending on the nucleophile used.

    Oxidation: Products include oxidized isoindolinone derivatives with functional groups like hydroxyl or carbonyl.

    Reduction: Products include reduced isoindoline derivatives.

Scientific Research Applications

2-(2-Chloroethyl)isoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)isoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby interfering with cell cycle progression. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Isoindolin-1-one: The parent compound without the 2-chloroethyl substitution.

    3-Hydroxyisoindolin-1-one: A hydroxylated derivative with potential biological activity.

    2-Phenylisoindolin-1-one: A phenyl-substituted derivative with different pharmacological properties.

Uniqueness

2-(2-Chloroethyl)isoindolin-1-one is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a pharmacophore for the development of novel therapeutic agents, particularly in the field of oncology.

Properties

IUPAC Name

2-(2-chloroethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBIHVMCUYMDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2-hydroxyethyl)isoindolinone (1.0 g, 5.64 mmol) in toluene (3.5 mL) was added thionyl chloride (1.34 g, 11.3 mmol). The reaction mixture was stirred at 20° C. for 3 h then 4 h at 60° C. The reaction mixture was concentrated in vacuo to remove excess thionyl chloride and toluene. 2-(2-Chloroethyl)isoindolinone (1.01 g, 92%) was obtained by flash chromatography on a silica gel column by elution with EtOAc/Hexanes a white solid. 1H NMR (CDCl3, 300 MHz) δ3.81 (t, 2H, J=5.5 Hz), 3.97 (t, 2H, J=5.9 Hz), 4.59 (s, 2H), 7.44-7.58 (m, 3H), 7.86 (d, 1H, J=6.9 Hz) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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